molecular formula C22H25NO2 B1213052 Tropacine CAS No. 6878-98-4

Tropacine

Cat. No. B1213052
CAS RN: 6878-98-4
M. Wt: 335.4 g/mol
InChI Key: IUTYUDPWXQZWTH-YOFSQIOKSA-N
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Description

Synthesis Analysis

Tropane alkaloids synthesis involves stereospecific reactions and the development of methodologies for enantioselective synthesis. Recent advancements include asymmetric synthesis through rhodium-catalyzed [4 + 3] cycloaddition, producing highly functionalized 8-azabicyclo[3.2.1]octa-2,6-dienes with optimal chiral control (Reddy & Davies, 2007). Additionally, intramolecular alkene carboamination reactions have been employed for the synthesis of enantiomerically enriched tropane derivatives, showcasing the versatility of Pd-catalyzed reactions in generating complex tropane scaffolds with high enantiopurity (Schultz & Wolfe, 2011).

Molecular Structure Analysis

Tropane alkaloids feature a bicyclic structure, including a pyrrolidine ring and a piperidine ring, which contribute to their unique chemical properties. The stereochemistry and configurational aspects of these molecules are crucial for their biological activity. Crystal structure analysis of tropinone reductases has revealed insights into the stereochemical outcomes of synthetic reactions, showing how slight modifications in enzyme active sites can lead to different reaction stereospecificities, thereby affecting the molecular structure of the resulting tropane alkaloids (Nakajima et al., 1998).

Chemical Reactions and Properties

Tropane alkaloids undergo a variety of chemical reactions, including enol isomerism and ring opening, which are critical for modifying their structure and enhancing their pharmacological profile. The biosynthesis pathway of these compounds involves key enzymes such as putrescine N-methyltransferase (PMT), which plays a pivotal role in the early steps of tropane alkaloid biosynthesis by catalyzing the N-methylation of putrescine, leading to the formation of N-methylputrescine, a precursor for further transformations (Hashimoto, Yukimune, & Yamada, 1989).

Scientific Research Applications

Genomic Evolution and Alkaloid Production in Datura Stramonium

Genomic Signatures of Evolution in Datura Stramonium
Research on Datura stramonium (Solanaceae), which produces tropane alkaloids including Tropacine, shows genomic adaptations for the production of these alkaloids. The genomes of D. stramonium have evolved to enhance tropane alkaloid production as a defense against natural enemies and environmental stresses (De-la-Cruz et al., 2021).

Tropane Alkaloid Production Enhancement Techniques

Effects of Methyl Jasmonate and Salicylic Acid on Tropane Alkaloid Production
Methyl jasmonate (MJ) and salicylic acid (SA) have been found to increase tropane alkaloid production in Scopolia parviflora root cultures. MJ and SA influence the production of tropane alkaloids, including Tropacine, by affecting the expression of key enzymes like PMT and H6H (Kang et al., 2004).

Synergistic Effects in Drug Activity

Sensitizing and Desensitizing Effects of Atropine and Tropacine
A study on the combined effects of cholinolytic agents, including Tropacine and atropine, revealed diverse actions such as sensitization and desensitization when combined with other substances. This highlights the complex interactions of Tropacine in pharmacological contexts (Lisunkin, 1963).

Tropane Alkaloid Biosynthesis and Genetic Engineering

Engineering Tropane Biosynthetic Pathway in Hyoscyamus Niger
Research demonstrates the effectiveness of genetic engineering in increasing scopolamine production in Hyoscyamus niger. By introducing and overexpressing genes for key enzymes in tropane alkaloid biosynthesis, significantly higher levels of these alkaloids, including Tropacine, were achieved (Zhang et al., 2004).

Glycine Signaling and Dopamine-Glutamate Interaction

Glycine Signaling in Schizophrenia Treatment
While not directly about Tropacine, this research explores glycine-centered therapeutics in treating treatment-resistant schizophrenia. Glycine's role in modulating glutamate signaling, particularly in dopamine-glutamate interactions, is crucial for understanding the broader context of neurotransmitter regulation (De Bartolomeis et al., 2020).

properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTYUDPWXQZWTH-YOFSQIOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropacine

CAS RN

6878-98-4
Record name Tropacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006878984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TROPACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PHN0YP48U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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